Cas no 2023145-16-4 (tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate)

Tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate is a specialized carbamate-protected intermediate used in organic synthesis, particularly in peptide and heterocyclic chemistry. Its key advantages include the tert-butyloxycarbonyl (Boc) protecting group, which offers stability under basic conditions and selective deprotection under acidic conditions, facilitating controlled synthetic steps. The incorporation of the 1,3-thiazol-5-yl moiety enhances its utility in constructing biologically active compounds, such as pharmaceuticals and agrochemicals. This compound is valued for its high purity, consistent reactivity, and compatibility with a range of coupling reagents, making it a reliable building block for complex molecular architectures.
tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate structure
2023145-16-4 structure
商品名:tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate
CAS番号:2023145-16-4
MF:C11H16N2O3S
メガワット:256.321341514587
CID:6546505
PubChem ID:165464786

tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate 化学的及び物理的性質

名前と識別子

    • 2023145-16-4
    • EN300-797027
    • tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate
    • インチ: 1S/C11H16N2O3S/c1-11(2,3)16-10(15)13-5-8(14)4-9-6-12-7-17-9/h6-7H,4-5H2,1-3H3,(H,13,15)
    • InChIKey: MSDKLXZZJFXGKO-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC=C1CC(CNC(=O)OC(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 256.08816355g/mol
  • どういたいしつりょう: 256.08816355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 96.5Ų

tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-797027-1.0g
tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate
2023145-16-4 95%
1.0g
$1256.0 2024-05-22
Enamine
EN300-797027-0.5g
tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate
2023145-16-4 95%
0.5g
$1207.0 2024-05-22
Enamine
EN300-797027-0.05g
tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate
2023145-16-4 95%
0.05g
$1056.0 2024-05-22
Enamine
EN300-797027-2.5g
tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate
2023145-16-4 95%
2.5g
$2464.0 2024-05-22
Enamine
EN300-797027-0.1g
tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate
2023145-16-4 95%
0.1g
$1106.0 2024-05-22
Enamine
EN300-797027-0.25g
tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate
2023145-16-4 95%
0.25g
$1156.0 2024-05-22
Enamine
EN300-797027-5.0g
tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate
2023145-16-4 95%
5.0g
$3645.0 2024-05-22
Enamine
EN300-797027-10.0g
tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate
2023145-16-4 95%
10.0g
$5405.0 2024-05-22

tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate 関連文献

tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamateに関する追加情報

Introduction to Tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate (CAS No. 2023145-16-4)

Tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate, identified by its Chemical Abstracts Service (CAS) number 2023145-16-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry due to their ability to act as intermediates in the synthesis of bioactive molecules. The structural features of this compound, particularly the presence of a thiazole ring and a tert-butyl group, contribute to its unique chemical properties and potential biological activities.

The thiazole moiety is a heterocyclic compound consisting of a sulfur atom and a nitrogen atom embedded within a six-membered ring. Thiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. In the context of Tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate, the thiazole ring is positioned at the 3-position of a propyl chain, which is further modified by a carbamate group at the N-terminal position. This structural arrangement suggests potential interactions with biological targets such as enzymes and receptors, making it a valuable scaffold for drug discovery.

The tert-butyl group appended to the carbamate moiety serves multiple purposes in medicinal chemistry. It acts as a steric shield, protecting the reactive site from unwanted side reactions and enhancing metabolic stability. Additionally, the tert-butyl group can influence the solubility and pharmacokinetic properties of the compound, making it more suitable for oral administration or other therapeutic applications. The overall structure of Tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate thus represents an elegant blend of functional groups designed to optimize both chemical reactivity and biological efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential interactions between Tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate and various biological targets. Studies suggest that the compound may exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to inflammation and cancer progression. For instance, preliminary computational studies have indicated that this carbamate derivative could interact with serine proteases, which are known to play critical roles in signal transduction and disease pathogenesis.

The synthesis of Tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the thiazole ring via cyclization reactions, followed by functionalization with a propyl chain and subsequent carbamation using an appropriate carbamic acid derivative. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to enhance efficiency and selectivity in these processes.

In the realm of drug discovery, intermediates like Tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate serve as crucial building blocks for developing novel therapeutic agents. The combination of a thiazole scaffold with a carbamate group provides a rich chemical space for modulating biological activity. Researchers are exploring derivatives of this compound to identify more potent and selective inhibitors for various diseases. For example, modifications to the propyl chain or the tert-butyl group could lead to enhanced binding affinity or improved pharmacokinetic profiles.

The potential applications of Tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in agrochemicals or specialty chemicals where biological activity is desired. Additionally, the compound’s stability under various conditions suggests it could be used in industrial processes requiring robust chemical behavior.

As research in medicinal chemistry continues to evolve, compounds like Tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate will play an increasingly important role in developing next-generation therapeutics. The integration of cutting-edge synthetic techniques with advanced computational methods will further enhance our ability to design and optimize such molecules for clinical use. Future studies may also explore novel derivatives with tailored properties to address unmet medical needs.

The development of new chemical entities often involves rigorous testing to evaluate their safety and efficacy before they can be translated into clinical applications. Preliminary toxicological studies on Tert-butyl N-[2-oxo-3-(1,3-thiazol-5-yl)propyl]carbamate have shown promising results regarding its biocompatibility and low toxicity profile. These findings are encouraging for researchers seeking to develop new drugs based on this scaffold.

In conclusion,Tert-butyl N-[2 oxo 3 (13 thiazol 5 yl) prop yl carbamate (CAS No 20231 45 16 4) represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential biological activities Th e combination o f functional groups such as th iazole rings ter t but yl groups an d car bamate moieties makes i t an attractive candidate f or drug discovery efforts Current research suggests i ts promise f or treat ing various diseases while future studies will continue t o e xplore i ts full potential

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